molecular formula C15H17NO5 B14235563 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid CAS No. 386210-37-3

7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid

Cat. No.: B14235563
CAS No.: 386210-37-3
M. Wt: 291.30 g/mol
InChI Key: BLPDRQDIGOUFEW-UHFFFAOYSA-N
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Description

7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid is a complex organic compound characterized by the presence of a peroxoic acid group attached to a heptane chain, which is further linked to an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid typically involves the reaction of isoindole derivatives with heptaneperoxoic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, often a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their conversion to the final product through a series of chemical reactions. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid undergoes various types of chemical reactions, including:

    Oxidation: The peroxoic acid group can participate in oxidation reactions, converting substrates to their oxidized forms.

    Reduction: Under specific conditions, the compound can be reduced to form different derivatives.

    Substitution: The isoindole ring can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can produce a variety of functionalized isoindole derivatives.

Scientific Research Applications

7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid involves its interaction with molecular targets and pathways within biological systems. The peroxoic acid group can generate reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy. Additionally, the isoindole ring can interact with specific enzymes and receptors, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
  • 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide
  • (1,3-Dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)acetic acid

Uniqueness

Compared to similar compounds, 7-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)heptaneperoxoic acid is unique due to the presence of the peroxoic acid group, which imparts distinct chemical reactivity and potential biological activity. The heptane chain also contributes to its unique properties, influencing its solubility and interaction with biological membranes.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

386210-37-3

Molecular Formula

C15H17NO5

Molecular Weight

291.30 g/mol

IUPAC Name

7-(1,3-dioxoisoindol-2-yl)heptaneperoxoic acid

InChI

InChI=1S/C15H17NO5/c17-13(21-20)9-3-1-2-6-10-16-14(18)11-7-4-5-8-12(11)15(16)19/h4-5,7-8,20H,1-3,6,9-10H2

InChI Key

BLPDRQDIGOUFEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCC(=O)OO

Origin of Product

United States

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